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Compound of Interest

Compound Name: 3,5-Diphenyl-1,2,4-oxadiazole

Cat. No.: B189376

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
characterization of 3,5-Diphenyl-1,2,4-oxadiazole, a heterocyclic compound of interest in
medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their

acquisition.

Spectroscopic Data Summary

The empirical formula for 3,5-Diphenyl-1,2,4-oxadiazole is C14aH10N20, with a molecular
weight of 222.24 g/mol . The experimentally determined mass spectrometry data aligns with
these values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds. The *H and 3C NMR data for 3,5-Diphenyl-1,2,4-oxadiazole are
presented below.

Table 1: *H NMR Data for 3,5-Diphenyl-1,2,4-oxadiazole
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
8.80 Doublet (d) 7.8 2H Aromatic Protons
8.76 Doublet (d) 6.0 2H Aromatic Protons
8.18 Triplet (t) 7.8 1H Aromatic Proton
8.13 Triplet (t) 7.8 2H Aromatic Protons
8.10 Doublet (d) 6.0 3H Aromatic Protons

Solvent: CDCls, Frequency: 600.00 MHz[1][2]

Table 2: 13C NMR Data for 3,5-Diphenyl-1,2,4-oxadiazole

Chemical Shift (6) ppm Assignment

175.7 C5 (Oxadiazole ring)
168.9 C3 (Oxadiazole ring)
132.7 Aromatic Carbon
131.2 Aromatic Carbon
129.1 Aromatic Carbon
128.8 Aromatic Carbon
128.1 Aromatic Carbon
127.5 Aromatic Carbon
126.9 Aromatic Carbon
124.3 Aromatic Carbon

Solvent: CDCls, Frequency: 150.0 MHz[1][2]
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The
characteristic absorption bands for 3,5-Diphenyl-1,2,4-oxadiazole are summarized below.

Table 3: IR Spectral Data for 3,5-Diphenyl-1,2,4-oxadiazole

Wavenumber (v) cm~* Assignment

1612 C=N stretching vibration
1600-1390 Aromatic C=C stretching vibrations
735 C-H out-of-plane bending

695 C-H out-of-plane bending

Method: KBr pellet[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and formula.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for 3,5-Diphenyl-1,2,4-oxadiazole

lonization Mode Calculated m/z [M+H]+ Found m/z [M+H]*

Electrospray lonization (ESI) 223.0865 223.0867

[1][2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of 10-20 mg of 3,5-Diphenyl-1,2,4-oxadiazole is dissolved in
approximately 0.5 mL of a deuterated solvent, such as chloroform-d (CDCIs) or dimethyl
sulfoxide-de (DMSO-ds).[3] Tetramethylsilane (TMS) is used as an internal standard for
referencing the chemical shifts (d) in parts per million (ppm).[2]

Data Acquisition:
e 1H NMR: Spectra are typically recorded on a 300-600 MHz NMR spectrometer.[3]
e 13C NMR: Spectra are recorded on a 75-150 MHz NMR spectrometer.[3]

The coupling constants (J) are reported in Hertz (Hz).[2]

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is finely ground with potassium
bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The
spectrum is recorded over a typical range of 4000-400 cm~1.[1][2]

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or
acetonitrile, to a low concentration.

Data Acquisition: The analysis is performed using a mass spectrometer equipped with an
electrospray ionization (ESI) source.[1] The instrument is operated in positive ion mode to
detect the protonated molecule [M+H]*. High-resolution mass spectrometry provides accurate
mass measurements, which are used to confirm the elemental composition of the molecule.[4]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. scielo.br [scielo.br]

e 2.researchgate.net [researchgate.net]
¢ 3. journalspub.com [journalspub.com]
e 4. pubs.acs.org [pubs.acs.org]

¢ To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Diphenyl-1,2,4-oxadiazole:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189376#spectroscopic-data-for-3-5-diphenyl-1-2-4-
oxadiazole-nmr-ir-mass-spec]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b189376?utm_src=pdf-body-img
https://www.benchchem.com/product/b189376?utm_src=pdf-custom-synthesis
https://www.scielo.br/j/jbchs/a/DkLb3QRrHFnDD87vxsddwKx/?lang=en
https://www.researchgate.net/publication/325891578_Synthesis_and_Antibacterial_Evaluation_of_35-Diaryl-124-oxadiazole_Derivatives
https://journalspub.com/wp-content/uploads/2024/07/10-16-Heterocyclic-oxadiazole-derivatives-through-various-spectroscopic-techniques-as-uvir-1-2.pdf-published.pdf
https://pubs.acs.org/doi/10.1021/acsomega.3c07776
https://www.benchchem.com/product/b189376#spectroscopic-data-for-3-5-diphenyl-1-2-4-oxadiazole-nmr-ir-mass-spec
https://www.benchchem.com/product/b189376#spectroscopic-data-for-3-5-diphenyl-1-2-4-oxadiazole-nmr-ir-mass-spec
https://www.benchchem.com/product/b189376#spectroscopic-data-for-3-5-diphenyl-1-2-4-oxadiazole-nmr-ir-mass-spec
https://www.benchchem.com/product/b189376#spectroscopic-data-for-3-5-diphenyl-1-2-4-oxadiazole-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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